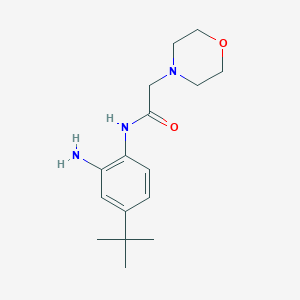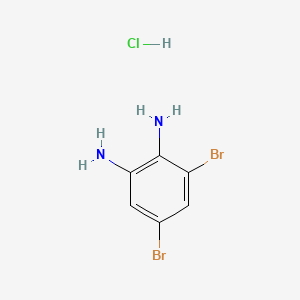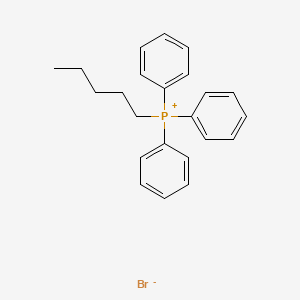
N-(2-amino-4-tert-butylphenyl)-2-(morpholin-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-amino-4-tert-butylphenyl)-2-(morpholin-4-yl)acetamide (N-A-MPA) is an organic compound with a wide range of scientific applications. It is a derivative of morpholine and is one of the most commonly used compounds in the synthesis of various compounds in laboratories. N-A-MPA has been used in the synthesis of various compounds, including pharmaceuticals, polymers, and other materials. In addition, N-A-MPA has been studied for its potential to act as a catalyst for the synthesis of various compounds.
Applications De Recherche Scientifique
Antifungal Agents
N-(2-amino-4-tert-butylphenyl)-2-(morpholin-4-yl)acetamide derivatives have shown promise as antifungal agents. Studies have identified these compounds as effective against various fungi species, including Candida and Aspergillus, demonstrating their broad-spectrum antifungal activity. These derivatives have been modified to improve their stability while maintaining their antifungal efficacy (Bardiot et al., 2015).
Antimicrobial Evaluation
Some derivatives of this compound have been synthesized and evaluated for antimicrobial properties. They exhibit variable activity against microbial species, indicating their potential in antimicrobial applications (Gul et al., 2017).
Synthesis and Degradation Studies
Research has been conducted on the synthesis and degradation of compounds involving this compound. This includes studies on the selective hydrolysis of ester and amide bonds in related compounds, contributing to the understanding of their chemical behavior and potential applications (Huang et al., 2014).
Chemoselective Acetylation
The compound has relevance in the chemoselective acetylation of 2-aminophenol, an intermediate in the synthesis of antimalarial drugs. Studies have explored its role in this context, examining various parameters and mechanisms for the acetylation process (Magadum & Yadav, 2018).
Development of Wake-Promoting Agents
In the development of wake-promoting agents, a derivative of this compound has been identified as a potent inverse agonist at the histamine H3 receptor. This research points towards its potential therapeutic use in treating sleep disorders (Nirogi et al., 2019).
Crystal Structure Analysis
Crystal structure analyses of related (oxothiazolidin-2-ylidene)acetamides have been conducted. Such studies contribute to the understanding of the molecular structure and potential applications of these compounds (Galushchinskiy et al., 2017).
Safety and Hazards
Propriétés
IUPAC Name |
N-(2-amino-4-tert-butylphenyl)-2-morpholin-4-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-16(2,3)12-4-5-14(13(17)10-12)18-15(20)11-19-6-8-21-9-7-19/h4-5,10H,6-9,11,17H2,1-3H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGCYNFUSJJMMCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)NC(=O)CN2CCOCC2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381892 |
Source


|
| Record name | N-(2-Amino-4-tert-butylphenyl)-2-(morpholin-4-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287927-90-6 |
Source


|
| Record name | N-(2-Amino-4-tert-butylphenyl)-2-(morpholin-4-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3,6-Dithiabicyclo[3.1.0]hexane 3,3-dioxide](/img/structure/B1273019.png)







